molecular formula C38H58 B8644446 1,2,3,4,5,6,7,8-Octapropylanthracene CAS No. 358753-30-7

1,2,3,4,5,6,7,8-Octapropylanthracene

Cat. No.: B8644446
CAS No.: 358753-30-7
M. Wt: 514.9 g/mol
InChI Key: UTIGIRCYLFHKGC-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octapropylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted with eight propyl (-C₃H₇) groups at all available peripheral positions. Its molecular formula is C₃₈H₅₈, with a molecular weight of 514.87 g/mol. This compound’s structure introduces significant steric bulk and lipophilicity due to the extensive alkylation, distinguishing it from simpler anthracene derivatives.

Properties

CAS No.

358753-30-7

Molecular Formula

C38H58

Molecular Weight

514.9 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octapropylanthracene

InChI

InChI=1S/C38H58/c1-9-17-27-28(18-10-2)32(22-14-6)36-26-38-34(24-16-8)30(20-12-4)29(19-11-3)33(23-15-7)37(38)25-35(36)31(27)21-13-5/h25-26H,9-24H2,1-8H3

InChI Key

UTIGIRCYLFHKGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCC)CCC)CCC)CCC)CCC)CCC)CCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular and Structural Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
1,2,3,4,5,6,7,8-Octapropylanthracene C₃₈H₅₈ 514.87 8 propyl groups Fully substituted anthracene core
1,2,3,4,5,6,7,8-Octahydroanthracene C₁₄H₁₈ 186.29 Hydrogenated rings Fully saturated anthracene backbone
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE/Iso-E Super) C₁₅H₂₄O 220.35 4 methyl groups, 1 acetyl group Partially hydrogenated naphthalenyl ketone

Key Observations :

  • Steric Effects: Octapropylanthracene’s eight propyl groups introduce far greater steric hindrance compared to the methyl or hydrogen substituents in OTNE or octahydroanthracene. This reduces crystallinity and enhances solubility in nonpolar solvents.
  • Lipophilicity : The propyl groups significantly increase logP (estimated >10), making Octapropylanthracene more lipophilic than OTNE (logP ~4.5) or octahydroanthracene.

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data for Octahydroanthracene vs. Inferred Data for Octapropylanthracene

Property 1,2,3,4,5,6,7,8-Octahydroanthracene This compound (Inferred)
Boiling Point ~300°C (estimated) >400°C (due to high molecular weight)
Melting Point Not reported Likely low (amorphous due to bulky substituents)
ΔfH°gas (Formation Enthalpy) -63.5 kJ/mol Significantly higher (alkylation increases stability)
Vapor Pressure Low Extremely low (non-volatile)

Notes:

  • Octahydroanthracene’s hydrogenated structure reduces aromaticity, lowering thermal stability compared to Octapropylanthracene’s fully conjugated anthracene core.
  • The propyl groups in Octapropylanthracene disrupt packing efficiency, reducing melting points compared to smaller substituents.

Table 3: Toxicity Comparisons

Compound Key Findings
OTNE/Iso-E Super - Dermatitis risk at high concentrations.
- Regulated under IFRA.
2-Isopropylnaphthalene Pulmonary toxicity observed in rodent studies.
Octapropylanthracene (Inferred) Likely low acute toxicity but potential bioaccumulation due to lipophilicity.

Critical Notes:

  • OTNE’s safety profile is well-documented , but Octapropylanthracene’s large size may impede metabolic degradation, increasing persistence in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2,3,4,5,6,7,8-Octapropylanthracene in laboratory settings?

  • Methodological Answer :

  • Use local exhaust ventilation and explosion-proof equipment to minimize inhalation risks and prevent ignition .
  • Store in sealed, grounded containers at low temperatures to avoid degradation and electrostatic discharge .
  • In case of skin/eye contact, immediately rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor respiratory function .
  • Prohibit eating, drinking, or smoking in handling areas to prevent accidental ingestion .

Q. How can researchers synthesize this compound, and what are common byproducts?

  • Methodological Answer :

  • Adapt cyclization strategies from analogous anthracene derivatives, such as using propyl groups in Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
  • Monitor reaction intermediates via HPLC to identify byproducts like partially substituted isomers (e.g., 1,3,5,7-tetrapropylanthracene) .
  • Purify via column chromatography with silica gel and validate purity via NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve propyl group proton environments (δ 0.5–1.5 ppm for methyl; δ 1.5–2.5 ppm for CH₂) and aromatic protons (δ 6.8–8.5 ppm) .
  • IR Spectroscopy : Identify C-H stretching (2850–2960 cm⁻¹) and aromatic ring vibrations (1600–1450 cm⁻¹) .
  • X-ray Crystallography : Determine steric effects of octapropyl substitution on anthracene planarity (e.g., torsion angles up to 15° deviation) .

Advanced Research Questions

Q. How do the thermodynamic properties of this compound influence its stability in high-temperature applications?

  • Methodological Answer :

  • Measure heat capacity (Cₚ) and vapor pressure using differential scanning calorimetry (DSC) and Knudsen effusion methods. Compare with octahydroanthracene derivatives (Cₚ ≈ 250–300 J/mol·K) .
  • Predict thermal degradation pathways via computational methods (e.g., DFT) focusing on propyl chain cleavage at >200°C .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

  • Methodological Answer :

  • Perform cyclic voltammetry to measure redox potentials (e.g., E₁/₂ for oxidation/reduction) and compare with HOMO-LUMO gaps from DFT calculations .
  • Reconcile discrepancies by adjusting solvent models (e.g., PCM for polar solvents) or incorporating dispersion corrections in DFT .

Q. How can researchers optimize the compound’s optical properties for photophysical applications?

  • Methodological Answer :

  • Modify substituent positions via regioselective alkylation to enhance fluorescence quantum yields (e.g., λₑₘ ≈ 450–500 nm) .
  • Assess solvent effects on absorption/emission spectra (e.g., bathochromic shifts in polar aprotic solvents) using UV-vis and fluorescence spectroscopy .

Q. What are the challenges in analyzing intermolecular interactions in crystalline phases?

  • Methodological Answer :

  • Use Hirshfeld surface analysis to quantify C-H···π and van der Waals interactions in X-ray structures .
  • Compare packing efficiencies with less-substituted anthracenes (e.g., octahydroanthracene vs. octapropylanthracene) to assess steric hindrance .

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